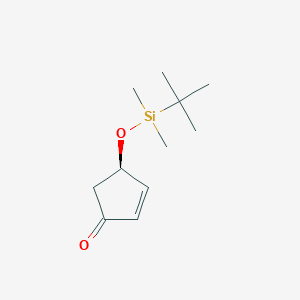

(4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one

Description

Historical Context and Evolution of Chiral Cyclopentenone Building Blocks

The importance of chiral 4-hydroxy-2-cyclopenten-1-one derivatives, the precursors to the title compound, emerged prominently from the intense research efforts directed toward the total synthesis of optically active prostaglandins (B1171923). orgsyn.org Early approaches to obtain these compounds in enantiomerically pure forms were varied and often laborious.

Initial strategies included:

The chemical modification of readily available chiral molecules like D-tartaric acid. orgsyn.org

Degradation of the fungal metabolite terrein (B1683088). orgsyn.org

Ring contraction of 2,4,6-trichlorophenol followed by chemical resolution. orgsyn.org

Chromatographic separation of diastereomeric derivatives. orgsyn.org

Multi-step conversions from carbohydrates such as glucose. orgsyn.org

A significant breakthrough came with the development of methods based on kinetic resolution and enzymatic desymmetrization. The asymmetric reduction of 4-cyclopentene-1,3-dione (B1198131) and the enzymatic hydrolysis of related acetates proved to be major advances. orgsyn.org More recently, the enantioselective enzymatic monohydrolysis of meso-cis-3,5-diacetoxycyclopent-1-ene has become a highly efficient and scalable method, delivering multigram quantities of the desired chiral hydroxycyclopentenone with excellent enantiomeric excess (>99% ee). orgsyn.org This hydroxy precursor is then typically protected with a bulky silyl (B83357) group, like the t-butyldimethylsilyl (TBS) group, to yield (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one, a derivative prized for its stability and utility in further synthetic transformations. orgsyn.org

| Method | Description | Key Feature |

| Chemical Modification | Conversion of existing chiral natural products (e.g., D-tartaric acid, glucose) into the target cyclopentenone. | Utilizes the "chiral pool". |

| Chemical Resolution | Separation of a racemic mixture of cyclopentenone derivatives by forming diastereomers with a chiral resolving agent. | Separates enantiomers from a 50:50 mixture. |

| Kinetic Resolution | Asymmetric reactions that differentiate between the two enantiomers of a racemate, reacting one faster than the other. | Often enzyme- or metal-catalyzed. |

| Enzymatic Desymmetrization | An enzyme selectively transforms one of two enantiotopic groups in a prochiral or meso starting material. | Can theoretically yield 100% of a single enantiomer. |

Significance in Asymmetric Synthesis and Natural Product Chemistry

Cyclic and acyclic enones are powerful building blocks in total synthesis due to the wide array of possible chemical transformations of the enone functional group. acs.org Chiral cyclopentenones, in particular, serve as crucial intermediates in the asymmetric synthesis of numerous biologically active molecules. acs.orgacs.org The cyclopentenone ring system is a core structural feature in many important natural products, including prostaglandins and prostanoid derivatives. acs.orgresearchgate.net

The discovery of efficient methods to synthesize chiral 4-oxygenated 2-cyclopentenones has enabled the development of flexible and convergent strategies for producing all naturally occurring prostaglandins and a vast spectrum of their analogues. researchgate.net The title compound, this compound, is frequently employed in these syntheses, where the stereocenter at the C4 position dictates the absolute stereochemistry of subsequent transformations, particularly in conjugate addition reactions that install the prostaglandin (B15479496) side chains. acs.orgresearchgate.net Its utility extends beyond prostaglandins to the synthesis of other complex natural products like brefeldin A. researchgate.net

Structural Features and Reactivity Potential of the Enone Scaffold

The synthetic versatility of this compound stems from its distinct structural features. The molecule contains an α,β-unsaturated ketone (enone) system within a five-membered ring. This arrangement allows for several key reaction types.

Key Structural and Reactive Sites:

Carbonyl Carbon (C1): Electrophilic and susceptible to 1,2-addition by nucleophiles such as organometallic reagents.

β-Olefinic Carbon (C3): Electrophilic due to conjugation with the carbonyl group, making it the site for 1,4-conjugate addition (Michael addition) reactions. This is one of the most important reactions for this scaffold, allowing for the stereocontrolled introduction of substituents.

α-Carbon (C5): Protons at this position can be removed by a base to form an enolate, which can then react with electrophiles.

Allylic C4-Stereocenter: The bulky t-butyldimethylsilyloxy group provides steric hindrance that directs the approach of incoming reagents, influencing the stereochemical outcome of reactions at other positions.

The enone motif can undergo a variety of transformations, making it a powerful synthetic intermediate. acs.org

| Reaction Type | Description | Attacked Position |

| 1,2-Addition | Nucleophilic attack directly on the carbonyl carbon. | C1 (Carbonyl) |

| 1,4-Conjugate Addition | Nucleophilic attack on the β-carbon of the double bond. | C3 (β-Carbon) |

| Enolate Alkylation | Formation of an enolate followed by reaction with an electrophile. | C5 (α-Carbon) |

| Allylic Functionalization | Reactions occurring at the allylic position. | C4 |

Overview of Enantiomeric Forms and their Synthetic Divergence

This compound is one of a pair of enantiomers. Its mirror image is (4S)-(-)-t-Butyldimethylsiloxy-2-cyclopenten-1-one. Both enantiomers are synthetically valuable and can often be prepared from the same starting materials, allowing for an "enantiodivergent" synthesis approach. orgsyn.orgresearchgate.net

The choice of enantiomer is critical as it determines the absolute stereochemistry of the final target molecule. For example, while the (4R)-enantiomer is a key precursor for certain natural prostaglandins, the (4S)-enantiomer is used to synthesize other important molecules. orgsyn.org For instance, the (S)-enantiomer has been utilized in the synthesis of specific neurite outgrowth-promoting prostaglandin analogues and serves as the starting material for both enantiomers of N-Boc-protected 4-amino cyclopent-2-en-1-one. acs.orgresearchgate.net The ability to access both enantiomers allows chemists to synthesize a wider range of chiral targets, including natural products and their non-natural, enantiomeric counterparts for biological evaluation. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZSGCXUJECAI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for 4r + T Butyldimethylsiloxy 2 Cyclopenten 1 One

Chiral Pool Synthesis Approaches

Chiral pool synthesis offers an attractive strategy for the construction of complex chiral molecules by leveraging the inherent stereochemistry of natural products. Several distinct pathways originating from abundant chiral sources have been explored for the synthesis of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one and its immediate precursors.

Derivations from D-Tartaric Acid

D-Tartaric acid, a readily available and inexpensive chiral starting material, has been successfully employed in the synthesis of (4R)-hydroxycyclopent-2-en-1-one, a direct precursor to the title compound. orgsyn.orggoogle.com This approach capitalizes on the C2 symmetry and defined stereocenters of tartaric acid to construct the cyclopentane (B165970) ring with the desired absolute configuration at the C-4 position. Although specific multi-step sequences can vary, the general strategy involves the transformation of the tartaric acid backbone into a suitable acyclic precursor that can then be cyclized to form the five-membered ring. One reported synthesis achieved an optical purity of 85% for the resulting (4R)-hydroxycyclopent-2-en-1-one. google.com

Transformations of Fungal Metabolites (e.g., Terrein)

The fungal metabolite terrein (B1683088) has been identified as a viable chiral starting material for the synthesis of (4R)-hydroxy-2-cyclopenten-1-one. orgsyn.orggoogle.com Terrein possesses a substituted cyclopentenone core with the correct absolute stereochemistry at one of its chiral centers, making it an attractive template for modification. The synthetic strategy involves the chemical degradation and functional group manipulation of terrein to remove unwanted substituents and install the necessary ketone and hydroxyl functionalities of the target precursor. orgsyn.org This approach highlights the utility of complex natural products as starting points for the synthesis of valuable chiral building blocks.

Glucose-Based Synthetic Pathways

D-Glucose, one of the most abundant and inexpensive chiral molecules, has also served as a starting point for the multi-step synthesis of derivatives of (R)-4-hydroxy-2-cyclopenten-1-one. orgsyn.org These synthetic routes are typically more lengthy and complex compared to other chiral pool approaches but demonstrate the versatility of carbohydrates in asymmetric synthesis. The general methodology involves the selective modification of the glucose molecule, cleaving the pyranose ring and reassembling the carbon skeleton to form the desired five-membered carbocycle.

Biocatalytic Preparations and Resolutions

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Enzymatic methods have been extensively investigated and are highly effective for producing this compound and its precursors.

Enzymatic Hydrolysis of Acetates (e.g., (4R)-(+)-acetoxy-2-cyclopenten-1-one)

A highly efficient and practical method for the preparation of (4R)-(+)-hydroxy-2-cyclopenten-1-one, the immediate precursor to the title compound, involves the enzymatic hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org This process is a key step in a well-established chemoenzymatic sequence.

The synthesis of the substrate, (4R)-(+)-acetoxy-2-cyclopenten-1-one, begins with the oxidation of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297) using pyridinium (B92312) chlorochromate (PCC). orgsyn.org This starting material is itself obtained through the enzymatic resolution of a racemic diacetate. orgsyn.org

The subsequent enzymatic hydrolysis of the acetate is typically carried out using a lipase (B570770), such as wheat germ lipase, in a phosphate (B84403) buffer. orgsyn.org This reaction proceeds with high fidelity, yielding the desired (4R)-(+)-hydroxy-2-cyclopenten-1-one in good yield and high enantiomeric purity. The final step to obtain the target compound is the protection of the hydroxyl group as a t-butyldimethylsilyl ether. orgsyn.org

| Step | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate | Pyridinium chlorochromate (PCC), sodium acetate, 4 Å molecular sieves, dichloromethane, room temperature, 3 hr | (4R)-(+)-acetoxy-2-cyclopenten-1-one | 83% |

| 2 | (4R)-(+)-acetoxy-2-cyclopenten-1-one | Wheat germ lipase, 0.05 M phosphate buffer (pH 5.0), room temperature, 7 days | (4R)-(+)-hydroxy-2-cyclopenten-1-one | - |

| 3 | (4R)-(+)-hydroxy-2-cyclopenten-1-one | t-Butyldimethylsilyl chloride, triethylamine, 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane, room temperature, 3 hr | This compound | 64% (after crystallization) |

Desymmetrization of meso-Compounds (e.g., cis-3,5-diacetoxycyclopent-1-ene) via Enzymatic Monohydrolysis

An elegant and widely adopted biocatalytic approach for accessing the chiral precursors to this compound is the desymmetrization of a prochiral meso-compound. orgsyn.org The enantioselective monohydrolysis of cis-3,5-diacetoxycyclopent-1-ene using various enzymes has been extensively studied and provides a highly efficient route to enantiomerically pure monoacetates. orgsyn.orguni-greifswald.de

In this strategy, a hydrolase, such as electric eel acetylcholinesterase or A.K. lipase, selectively hydrolyzes one of the two enantiotopic acetate groups of the meso-diacetate. orgsyn.org This results in the formation of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate with very high enantiomeric excess (≥99% ee). orgsyn.org This chiral monoacetate is the key starting material for the synthesis of (4R)-(+)-acetoxy-2-cyclopenten-1-one, as described in the previous section. orgsyn.org The high selectivity and efficiency of this enzymatic desymmetrization make it a preferred method for accessing this important chiral building block on a preparative scale. orgsyn.org

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Electric eel acetylcholinesterase | cis-3,5-diacetoxycyclopent-1-ene | (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate | ≥99% |

| A.K. lipase (Amano) | cis-3,5-diacetoxycyclopent-1-ene | (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate | High |

Kinetic Resolution Strategies for Enone Precursors

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent. acs.org This approach has been successfully applied to precursors of the target silylated enone, primarily the racemic 4-hydroxy-2-cyclopenten-1-one. In this process, one enantiomer is preferentially transformed, allowing for the isolation of the desired, unreacted enantiomer in high enantiomeric purity. acs.org

One notable chemical method involves a rhodium-BINAP catalyst to effect a 1,3-hydrogen migration. acs.org This process selectively converts the (S)-enantiomer of 4-hydroxy-cyclopentenone into a different compound, leaving the desired (R)-enantiomer unreacted. acs.org Subsequent separation and silylation yield the target this compound with an enantiomeric excess (ee) greater than 99%. acs.org

Enzymatic kinetic resolutions are also highly effective. acs.org Lipases, in particular, have been used to selectively acylate one enantiomer of racemic 4-hydroxycyclopentenone, or to selectively hydrolyze one enantiomer of a corresponding racemic ester, such as 4-acetoxy-2-cyclopenten-1-one. For instance, wheat germ lipase can be used for the enantioselective hydrolysis of (±)-4-acetoxy-2-cyclopenten-1-one. orgsyn.org Similarly, lipozyme IM has been employed in organic solvents to achieve resolution via esterification or alcoholysis, though challenges can arise from poor steric discrimination in substrates lacking substituents at the C3 and C5 positions. acs.org

| Method | Catalyst/Reagent | Precursor | Principle | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chemical Resolution | Rhodium-BINAP | (±)-4-hydroxy-2-cyclopenten-1-one | Selective 1,3-hydrogen migration of (S)-enantiomer | >99% for recovered (R)-enantiomer |

| Enzymatic Resolution | Wheat Germ Lipase | (±)-4-acetoxy-2-cyclopenten-1-one | Selective hydrolysis of the (S)-acetate | High (specific value depends on conditions) |

| Enzymatic Resolution | Lipozyme IM | (±)-4-hydroxy-2-cyclopenten-1-one | Selective esterification of one enantiomer | Moderate to high |

Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis offers a more atom-economical approach by directly converting a prochiral substrate into a single, desired enantiomer using a substoichiometric amount of a chiral catalyst.

A key strategy for establishing the C4 stereocenter is the asymmetric reduction of a prochiral precursor, 4-cyclopentene-1,3-dione (B1198131). One of the most significant advances in this area was the use of an asymmetric BINAL-H reduction. orgsyn.org This method provides access to the chiral 4-hydroxy-2-cyclopenten-1-one intermediate with excellent enantioselectivity. The chiral hydride reagent selectively attacks one of the two prochiral carbonyl groups, effectively desymmetrizing the molecule and setting the absolute stereochemistry that is carried through to the final product. orgsyn.org

| Method | Reagent | Substrate | Key Transformation |

|---|---|---|---|

| Asymmetric Hydride Reduction | BINAL-H | 4-Cyclopentene-1,3-dione | Enantioselective reduction of one carbonyl group |

Transition metal-catalyzed asymmetric hydrogenation represents a highly efficient method for the enantioselective reduction of prochiral olefins or ketones. While widely used for many substrate classes, its specific application to produce (4R)-4-hydroxy-2-cyclopenten-1-one from a precursor like 4-hydroxy-2,5-cyclopentadien-1-one is less commonly documented than other methods. However, the principles of this technology are relevant. Typically, a chiral catalyst, often based on metals like rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), is used to deliver hydrogen across a double bond with high facial selectivity. First-row transition metals such as cobalt and iron are also gaining attention for these transformations. rsc.orgresearchgate.net The development of artificial metalloenzymes, which combine the reactivity of transition metal catalysts with the selectivity of protein scaffolds, is an emerging area in asymmetric hydrogenation. nih.gov

Chiral lithium amides are powerful, non-nucleophilic bases used for the asymmetric deprotonation of prochiral ketones. organicreactions.orgpsu.edu This strategy involves the desymmetrization of a ketone by selectively removing one of two enantiotopic protons. organicreactions.orgnih.gov The resulting chiral enolate is then trapped with an electrophile, such as a silylating agent, to yield an enantiomerically enriched product. While this is a well-established strategy for various cyclic ketones, particularly conformationally rigid systems, its specific application as a primary route to this compound is not as prominently featured in the literature as resolution or enzymatic methods. The general process, however, would involve the deprotonation of a symmetric precursor like 4-cyclopentene-1,3-dione or a protected derivative, followed by trapping to form a chiral silyl (B83357) enol ether, which could then be converted to the target compound.

Chemoenzymatic Cascade Approaches

Chemoenzymatic strategies combine the high selectivity of enzymes with the versatility of traditional chemical reactions, often in a sequential or one-pot cascade, to achieve efficient and sustainable syntheses. nih.govnih.gov A highly effective and widely adopted chemoenzymatic route to this compound starts with the desymmetrization of an achiral precursor, cis-3,5-diacetoxycyclopent-1-ene. orgsyn.org

The key steps in this sequence are:

Enzymatic Monohydrolysis: An enzyme, such as a lipase, selectively hydrolyzes one of the two acetate groups of cis-3,5-diacetoxycyclopent-1-ene. This desymmetrization step produces the chiral intermediate (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate with high enantiomeric purity.

Chemical Oxidation: The resulting secondary alcohol is then oxidized to a ketone using a chemical oxidant like pyridinium chlorochromate (PCC). This step yields (4R)-(+)-acetoxy-2-cyclopenten-1-one.

Enzymatic Hydrolysis: A second enzymatic step, employing a lipase such as wheat germ lipase, is used to hydrolyze the remaining acetate group, affording (4R)-(+)-hydroxy-2-cyclopenten-1-one. orgsyn.org

Chemical Protection: Finally, the chiral hydroxy enone is protected by reacting it with t-butyldimethylsilyl chloride (TBSCl) in the presence of a base to give the final target molecule, this compound. orgsyn.org

This multi-step approach is highly efficient, avoids the 50% theoretical yield limit of traditional resolutions, and can be adapted for large-scale synthesis. orgsyn.org

Novel Synthetic Routes via Cyclization and Rearrangements

Modern synthetic organic chemistry has introduced novel and powerful methods for constructing the chiral cyclopentenone core. These routes often involve complex cyclization or rearrangement cascades catalyzed by transition metals or other reagents.

The Nazarov cyclization , an acid-catalyzed 4π-conrotatory electrocyclization of divinyl ketones, is a classic method for forming cyclopentenones. researchgate.net Recent advancements have led to asymmetric variants that can produce chiral cyclopentenones with high enantioselectivity. nih.gov This can involve using chiral Lewis acids or Brønsted acids to control the stereochemical outcome of the cyclization.

Rearrangement reactions also provide innovative entries to this structural motif. For example, a gold(I)-catalyzed stereospecific acs.orgacs.org-sigmatropic rearrangement has been developed to synthesize cyclopentenones featuring a C4-quaternary stereocenter. organic-chemistry.org This method involves the rearrangement of enantioenriched vinyl sulfoxides with propargyl silanes, followed by an intramolecular aldol (B89426) condensation to form the cyclopentenone ring. organic-chemistry.org While not directly producing the title compound, these advanced strategies highlight the ongoing development of powerful tools for accessing complex and stereochemically rich cyclopentenone structures. nih.govorganic-chemistry.org

Conversion of Chiral (Z)-γ-iodo allylic alcohols

The stereospecific conversion of chiral (Z)-γ-iodo allylic alcohols represents a potential, though less commonly documented, pathway to this compound. This approach would conceptually rely on a palladium-catalyzed carbonylation reaction to form the cyclopentenone ring. In such a synthetic sequence, the starting iodo allylic alcohol would already possess the desired (R) stereochemistry.

The proposed mechanism would involve the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, forming an allylpalladium(II) intermediate. Subsequent insertion of carbon monoxide (CO) into the palladium-carbon bond, followed by intramolecular nucleophilic attack of the hydroxyl group and reductive elimination, would yield the cyclic enone. Maintaining the stereointegrity at the C4 position throughout this catalytic cycle is a critical challenge. While palladium-catalyzed cyclocarbonylation of unsaturated alcohols is a known transformation for producing lactones, its application to iodo allylic alcohols to form cyclopentenones is a more specialized variant. nih.govmdpi.comresearchgate.net The success of this methodology would be highly dependent on the choice of ligands and reaction conditions to ensure efficient and stereoretentive cyclization.

A hypothetical reaction scheme is presented below:

| Step | Transformation | Reagents and Conditions | Key Considerations |

| 1 | Palladium-Catalyzed Cyclocarbonylation | Pd(0) catalyst (e.g., Pd(PPh₃)₄), CO atmosphere, base | Retention of stereochemistry at the hydroxyl-bearing carbon. |

| 2 | Silylation | t-Butyldimethylsilyl chloride (TBSCl), base (e.g., imidazole (B134444) or triethylamine) | Protection of the resulting 4-hydroxy-2-cyclopenten-1-one. |

This synthetic route remains largely conceptual for this specific target, with further research needed to establish its feasibility and efficiency.

Piancatelli Rearrangement Derived Routes from Furfuryl Alcohols

A more established and widely utilized approach for synthesizing chiral 4-hydroxy-2-cyclopentenones, the direct precursor to the target compound, is through the Piancatelli rearrangement of furfuryl alcohols. acs.org This acid-catalyzed reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. google.com The key to an enantioselective synthesis lies in the method used to resolve the racemic 4-hydroxycyclopentenone or to induce asymmetry during the rearrangement itself.

One prominent method involves the enzymatic kinetic resolution of a racemic intermediate. For instance, racemic 4-acetoxy-2-cyclopenten-1-one, obtained from the rearrangement of furfuryl alcohol and subsequent acetylation, can be subjected to hydrolysis catalyzed by lipases, such as wheat germ lipase. orgsyn.org The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted (S)-acetoxy ketone and the desired (R)-hydroxy ketone. The (R)-4-hydroxy-2-cyclopenten-1-one can then be protected with a t-butyldimethylsilyl group to yield the final product. orgsyn.org This chemoenzymatic approach is capable of producing the target compound with high enantiomeric excess (>99% ee). acs.orgorgsyn.org

More recently, catalytic asymmetric Piancatelli rearrangements have been developed, offering a more direct route to the chiral product. These methods employ chiral Brønsted acids as catalysts to control the stereochemistry of the 4π-electrocyclization step of the pentadienyl carbocation intermediate. nih.govnih.gov While many of these asymmetric variants have been developed for the aza-Piancatelli reaction to produce aminocyclopentenones, the principles can be extended to the oxa-Piancatelli rearrangement. acs.orgijsdr.orgresearchgate.net

The general synthetic sequence via enzymatic resolution is summarized in the table below:

| Step | Transformation | Reagents and Conditions | Typical Yield | Enantiomeric Excess |

| 1 | Piancatelli Rearrangement | Furfuryl alcohol, aqueous acid | Moderate to good | Racemic |

| 2 | Acetylation | Acetic anhydride, pyridine | High | Racemic |

| 3 | Enzymatic Resolution | Wheat germ lipase, phosphate buffer | ~60% for (R)-alcohol | >99% ee |

| 4 | Silylation | TBSCl, DMAP, triethylamine | High | >99% ee |

Photogenerated Siloxycarbene Rearrangements

A modern and innovative approach to cyclopentene (B43876) synthesis involves the formal [4+1] cycloaddition of photogenerated siloxycarbenes. nih.govtuni.fi This metal-free photochemical method utilizes acylsilanes as precursors for nucleophilic siloxycarbenes. Upon irradiation with UV or visible light, the acylsilane undergoes a 1,2-Brook rearrangement to generate a transient siloxycarbene. nih.gov

In the context of synthesizing the cyclopentenone core, this nucleophilic carbene can react with an electrophilic diene. The reaction proceeds through the formation of a transient donor-acceptor cyclopropane (B1198618), which then undergoes a vinylcyclopropane-cyclopentene rearrangement to furnish a highly functionalized cyclopentene ring. nih.govacs.org The stereochemistry of the final product is influenced by the stereochemistry of the transient cyclopropane intermediate. nih.gov

While this method has been primarily demonstrated for the synthesis of highly substituted cyclopentenes and not directly for the enantioselective synthesis of this compound, it represents a cutting-edge strategy. tuni.finih.gov Achieving enantioselectivity would likely require the use of chiral acylsilanes or chiral auxiliaries on the diene.

The key steps in this photochemical process are outlined below:

| Step | Transformation | Intermediate | Key Features |

| 1 | Photogeneration of Siloxycarbene | Acylsilane undergoes 1,2-Brook rearrangement | Metal-free, light-induced |

| 2 | Cyclopropanation | Nucleophilic attack of siloxycarbene on an electrophilic diene | Formation of a donor-acceptor cyclopropane |

| 3 | Vinylcyclopropane-Cyclopentene Rearrangement | Rearrangement of the cyclopropane intermediate | Formation of the cyclopentene ring |

This methodology offers a novel disconnection for the synthesis of cyclopentenoid structures and holds promise for future applications in asymmetric synthesis.

Strategic Comparison of Enantiomer-Specific Syntheses (4R vs. 4S)

The syntheses of both the (4R) and (4S) enantiomers of t-butyldimethylsiloxy-2-cyclopenten-1-one often start from a common precursor, with the key stereochemical distinction being introduced through enzymatic resolution or the use of chiral reagents. nih.gov A well-documented approach utilizes the enzymatic desymmetrization of meso-cyclopentenediol esters. nih.gov

The synthesis of the (4R) enantiomer, as detailed in Organic Syntheses, begins with (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate. orgsyn.org This chiral starting material is oxidized to (4R)-(+)-acetoxy-2-cyclopenten-1-one, followed by enzymatic hydrolysis to (4R)-(+)-hydroxy-2-cyclopenten-1-one, and finally silylation. orgsyn.org

Conversely, the synthesis of the (4S) enantiomer can be achieved from the same meso-diacetate precursor by reversing the order of operations or by utilizing the enantiomeric starting material. An alternative route to the (4S) enantiomer starts with (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate, which is first silylated to give (1R,4S)-(-)-4-tert-butyldimethylsiloxy-2-cyclopentenyl acetate. orgsyn.org This intermediate is then subjected to enzymatic hydrolysis of the acetate group, followed by oxidation of the resulting alcohol to furnish (4S)-(-)-tert-butyldimethylsiloxy-2-cyclopenten-1-one. orgsyn.org

The strategic difference lies in which functional group of the chiral starting material is manipulated first and which enantiomer is selectively processed by the enzyme. This allows for divergent access to both enantiomers from a common chiral pool starting material.

| Feature | (4R)-(+)-enantiomer Synthesis | (4S)-(-)-enantiomer Synthesis |

| Starting Material | (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate | (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate |

| Key Step 1 | Oxidation of alcohol to ketone | Silylation of alcohol |

| Key Step 2 | Enzymatic hydrolysis of acetate | Enzymatic hydrolysis of acetate |

| Key Step 3 | Silylation of alcohol | Oxidation of alcohol to ketone |

| Final Product | This compound | (4S)-(-)-t-Butyldimethylsiloxy-2-cyclopenten-1-one |

This comparison highlights the versatility of chemoenzymatic methods in providing access to both enantiomers of a valuable chiral building block through strategic manipulation of the synthetic sequence. nih.gov

Stereospecific Chemical Transformations and Reactivity Profile of 4r + T Butyldimethylsiloxy 2 Cyclopenten 1 One

Conjugate Addition Reactions

The electron-deficient β-carbon of the α,β-unsaturated ketone system in (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one is susceptible to attack by a variety of nucleophiles. These conjugate addition reactions are pivotal for the introduction of carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereocontrol dictated by the existing stereocenter at C4.

Organocopper Reagent Additions and Enolate Trapping

Organocopper reagents, such as Gilman cuprates (R₂CuLi), are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones over 1,2-addition to the carbonyl group. wikipedia.org The reaction with this compound typically proceeds with high diastereoselectivity, with the incoming nucleophile attacking from the face opposite to the bulky t-butyldimethylsilyloxy group to minimize steric hindrance. arkat-usa.org This results in the formation of a thermodynamically favored trans relationship between the C3 and C4 substituents.

The intermediate enolate generated from the conjugate addition can be trapped in situ with various electrophiles, such as alkyl halides, leading to the formation of disubstituted cyclopentanones with three contiguous stereocenters. This tandem conjugate addition-enolate alkylation strategy is a powerful tool for the rapid construction of complex cyclopentanoid structures. rsc.orgchem-station.com

Table 1: Diastereoselective Conjugate Addition of Organocuprates and Subsequent Enolate Alkylation

| Organocuprate (R in R₂CuLi) | Electrophile (E⁺) | Product (Major Diastereomer) | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Me | Allyl bromide | 2α-Allyl-3β-methyl-4α-(t-butyldimethylsiloxy)cyclopentanone | >95% | rsc.org |

| n-Bu | Benzyl bromide | 2α-Benzyl-3β-(n-butyl)-4α-(t-butyldimethylsiloxy)cyclopentanone | High | acs.org |

| Vinyl | Methyl iodide | 2α-Methyl-3β-vinyl-4α-(t-butyldimethylsiloxy)cyclopentanone | >90% | chem-station.com |

Michael Additions with Silyl (B83357) Enol Ethers and Siloxanes

The Michael addition of silyl enol ethers to α,β-unsaturated ketones, known as the Mukaiyama-Michael reaction, provides an efficient method for the formation of 1,5-dicarbonyl compounds. This reaction is typically catalyzed by a Lewis acid, which activates the enone towards nucleophilic attack. The stereochemical outcome is influenced by the nature of the Lewis acid and the substrates.

In the context of this compound, the addition of silyl enol ethers, such as the highly reactive Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), proceeds with predictable stereoselectivity. wikipedia.org The bulky silyloxy group at C4 directs the incoming nucleophile to the opposite face of the cyclopentenone ring.

Table 2: Michael Addition of Silyl Enol Ethers to this compound

| Silyl Enol Ether/Siloxane | Lewis Acid Catalyst | Product (Major Diastereomer) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | ZnCl₂ | 3β-(1-Methoxy-3-oxobutyl)-4α-(t-butyldimethylsiloxy)cyclopentanone | 85 | researchgate.net |

| 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ | 3β-(2-Oxocyclohexyl)-4α-(t-butyldimethylsiloxy)cyclopentanone | 78 | General Mukaiyama-Michael |

Nucleophilic Additions to the α,β-Unsaturated Ketone Moiety

A wide range of other nucleophiles can participate in conjugate addition to this compound. These include stabilized carbanions, such as those derived from 1,3-dithianes, which serve as acyl anion equivalents. scribd.com The addition of the 2-lithio-1,3-dithiane, for instance, introduces a protected carbonyl group at the β-position of the cyclopentenone. The stereoselectivity of these additions is generally high, favoring the formation of the trans adduct due to the directing effect of the C4 substituent.

Table 3: Nucleophilic Addition of Various Nucleophiles

| Nucleophile | Product (Major Diastereomer) | Yield (%) | Reference |

|---|---|---|---|

| 2-Lithio-1,3-dithiane | 3β-(1,3-Dithian-2-yl)-4α-(t-butyldimethylsiloxy)cyclopentanone | 92 | scribd.com |

| Sodium diethyl malonate | Diethyl 2-(3-oxo-4-(t-butyldimethylsiloxy)cyclopentyl)malonate | 88 | General Michael Addition |

| Nitromethane (with base) | 3β-(Nitromethyl)-4α-(t-butyldimethylsiloxy)cyclopentanone | 75 | General Michael Addition |

Cycloaddition Reactions

The double bond of the cyclopentenone ring can act as a dienophile in Diels-Alder reactions and participate in other cycloaddition processes, providing a powerful method for the construction of bicyclic and more complex polycyclic systems.

Diels-Alder Cycloadditions and Stereocontrol

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com In the case of this compound, the cyclopentenone moiety serves as the dienophile. The stereochemical outcome of the reaction is governed by the "endo rule" and the facial selectivity imposed by the chiral center at C4. youtube.com The diene preferentially approaches the dienophile from the less sterically hindered face, opposite to the t-butyldimethylsilyloxy group.

The regioselectivity of the Diels-Alder reaction is also a critical aspect, particularly with unsymmetrical dienes like isoprene. masterorganicchemistry.com The major regioisomer formed is often predictable based on the electronic properties of the diene and dienophile.

Table 4: Diels-Alder Cycloadditions and Stereochemical Outcomes

| Diene | Major Product (Stereochemistry) | Endo/Exo Ratio | Regioselectivity | Reference |

|---|---|---|---|---|

| Isoprene | endo-adduct | >10:1 | "para" isomer favored | elsevierpure.com |

| Danishefsky's diene | endo-adduct | >20:1 | High | researchgate.net |

| Cyclopentadiene (B3395910) | endo-adduct | >15:1 | N/A | nih.gov |

Formal [4+1] Cycloadditions

Formal [4+1] cycloadditions offer a route to five-membered rings. A notable example involves the reaction of photogenerated nucleophilic carbenes, derived from acylsilanes, with electrophilic dienes. tuni.fi While the target compound is the electrophile in this case, a related formal [4+1] cycloaddition can be envisioned where a vinylcarbene adds to the electron-deficient double bond of this compound.

A more direct example of a formal [4+1] cycloaddition with the target compound involves the reaction with a photogenerated siloxycarbene. This reaction proceeds through a transient donor-acceptor cyclopropane (B1198618) which then undergoes a vinylcyclopropane rearrangement to furnish a highly functionalized cyclopentene (B43876). nih.govacs.org

Table 5: Formal [4+1] Cycloaddition with a Photogenerated Siloxycarbene

| Acylsilane Precursor | Diene (Electrophile) | Product (Functionalized Cyclopentene) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoyl(trimethyl)silane | This compound | Fused cyclopentene derivative | 65 | nih.govacs.org |

Derivatization and Functional Group Interconversions at C-2, C-3, and C-5

The reactivity of this compound is characterized by the versatile interplay of its three main functional components: the silyl ether at C-4, the enone system (C-2/C-3 double bond and C-1 carbonyl), and the saturated C-5 position. This arrangement allows for a wide range of stereospecific chemical transformations and functional group interconversions, making it a valuable chiral building block in organic synthesis.

Silyl Group Manipulation and Unmasking

The tert-butyldimethylsilyl (TBDMS) ether at the C-4 position serves as a robust protecting group for the hydroxyl functionality. Its primary role is to mask the alcohol during transformations at other parts of the molecule. The unmasking, or deprotection, of this group to reveal the free hydroxyl of (4R)-hydroxy-2-cyclopenten-1-one is a critical step in many synthetic sequences. The choice of deprotection method is dictated by the sensitivity of other functional groups present in the molecule.

A variety of reagents can achieve this transformation with high efficiency. organic-chemistry.orgorganic-chemistry.org Fluoride-based reagents are particularly effective due to the high affinity of fluoride for silicon, which forms a strong Si-F bond, driving the cleavage reaction. organic-chemistry.org Tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is a common choice for this purpose. organic-chemistry.orggelest.com Alternatively, acidic conditions can be employed. For instance, treatment with a mixture of acetic acid and water effectively removes the TBDMS group. organic-chemistry.orggoogle.com Other acidic reagents include aqueous hydrochloric acid (HCl) or catalytic amounts of acetyl chloride in methanol. organic-chemistry.orggelest.com The mildness of some catalytic methods allows for the selective deprotection of TBDMS ethers in the presence of other acid- or base-sensitive protecting groups. organic-chemistry.org

The table below summarizes common methods for the deprotection of TBDMS ethers, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Conditions | Selectivity Notes |

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Highly effective; can be selective depending on steric hindrance and other silyl ethers present. gelest.com |

| Acetic Acid / Water | Tetrahydrofuran (THF) | Room Temperature | Mild acidic conditions suitable for molecules with acid-stable groups. organic-chemistry.orggoogle.com |

| Hydrofluoric Acid (HF) | Acetonitrile | 0 °C | Potent reagent; often used as an HF-pyridine complex for better handling. gelest.com |

| Acetyl Chloride (catalytic) | Methanol (MeOH) | Room Temperature | Mild and convenient method that tolerates many other protecting groups. organic-chemistry.org |

| Potassium Fluoride (KF) / Crown Ether | Acetonitrile | Room Temperature | Provides a source of fluoride ions, with the crown ether enhancing solubility and reactivity. |

| Stannous Chloride (SnCl₂) | Ethanol or Water (Microwave) | Microwave Irradiation | A rapid method for deprotection under nearly neutral conditions. |

| N-Iodosuccinimide (NIS) (catalytic) | Methanol (MeOH) | Room Temperature | Allows for selective deprotection of alcoholic TBDMS ethers over phenolic ones. organic-chemistry.org |

Introduction of Alkylidene Moieties

The carbonyl group at the C-1 position of this compound is a key site for carbon-carbon bond formation, particularly for the introduction of alkylidene moieties (C=CRR'). This is most commonly achieved through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com

The HWE reaction involves the use of a stabilized phosphonate carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgorganic-chemistry.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentenone. wikipedia.orgnrochemistry.com The resulting intermediate subsequently eliminates a dialkylphosphate salt to form a new carbon-carbon double bond. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.orgorganic-chemistry.org

A defining feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene isomer. wikipedia.orgnrochemistry.com This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. nrochemistry.comorganic-chemistry.org The versatility of the HWE reaction allows for the synthesis of a wide array of α,β-unsaturated carbonyl compounds and can be applied to create both five- and seven-membered rings. nrochemistry.com By selecting the appropriate phosphonate reagent, complex side chains can be appended to the cyclopentenone core, a strategy frequently used in the synthesis of natural products.

Electrophilic and Nucleophilic Transformations at the Double Bond

The α,β-unsaturated enone system in this compound allows for transformations at the C=C double bond. Due to the electron-withdrawing nature of the adjacent carbonyl group, the β-carbon (C-3) is electrophilic, making it susceptible to nucleophilic attack. libretexts.org This type of reaction is known as a conjugate addition or Michael addition. libretexts.orgyoutube.com

Nucleophiles that preferentially undergo 1,4-addition are typically "soft" nucleophiles. youtube.com These include organocuprates (Gilman reagents), enamines, and certain enolates. libretexts.org The reaction of an organocuprate, such as a lithium dialkylcuprate (R₂CuLi), with the cyclopentenone results in the addition of an alkyl group to the C-3 position. libretexts.org This process generates a new enolate intermediate, which can then be protonated or trapped with another electrophile to introduce a second substituent at the C-2 position. acs.org

Conversely, "hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon. libretexts.org However, reaction conditions can be modified to favor conjugate addition even with some organolithium reagents, for instance, by first converting the substrate's hydroxyl group (in the deprotected form) into a magnesium alkoxide, which can direct the regioselectivity of the addition. arkat-usa.org The competition between 1,2- and 1,4-addition is a key consideration in the synthetic utility of this chiral building block. libretexts.org

Stereochemical Influence on Reaction Outcomes

The pre-existing stereocenter at the C-4 position, bearing the silyloxy group, exerts a profound influence on the stereochemical outcome of reactions at other positions of the cyclopentenone ring. This substrate-controlled stereoselectivity is crucial for the synthesis of complex, stereochemically defined molecules.

Diastereoselectivity in Addition Reactions

In conjugate addition reactions, the C-4 stereocenter directs the incoming nucleophile to attack one of the two faces of the planar enone system preferentially. The bulky tert-butyldimethylsilyloxy group typically blocks one face of the ring, forcing the nucleophile to approach from the opposite, less sterically hindered face. This results in the formation of a new stereocenter at C-3 with a specific configuration relative to the C-4 center, leading to a high degree of diastereoselectivity.

For example, substrate-controlled diastereoselective organocuprate conjugate additions are a common strategy. acs.org The nucleophile adds anti to the existing silyloxy group, establishing a trans relationship between the substituents at C-3 and C-4. This stereochemical control is fundamental in the synthesis of prostaglandins (B1171923) and other natural products, where precise control over multiple stereocenters is required. acs.org In some cases, chelation control can also dictate the stereochemical outcome, particularly when a free hydroxyl group is present at C-4, which can coordinate with the incoming reagent. arkat-usa.org

Oxidative and Reductive Transformations

The reactivity of this compound is characterized by its two primary electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This electronic profile dictates its behavior in oxidative and reductive transformations, which are crucial for its application as a chiral building block in the synthesis of complex molecules like prostaglandins. researchgate.net

Reductive Transformations

The reduction of the enone functionality in this compound can proceed via 1,2-addition to the carbonyl group, yielding an allylic alcohol, or via 1,4-conjugate addition, resulting in a saturated ketone. The stereochemical outcome of these reductions is of paramount importance, particularly for controlling the stereocenters in prostaglandin (B15479496) synthesis.

Research has focused on achieving high diastereoselectivity in the reduction of the carbonyl group to yield the corresponding cis-allylic alcohol, (1R,4R)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol. A variety of reducing agents and conditions have been explored to optimize the selectivity for the desired cis isomer over the trans isomer and the product of conjugate reduction.

Key findings from stereoselective reduction studies are summarized below. The reactions demonstrate a consistent effort to maximize the formation of the cis-diol precursor, which is a valuable intermediate.

| Entry | Reducing Agent(s) (equivalents) | Solvent(s) | Temperature (°C) | Yield (%) | Product Ratio (cis:trans:conjugate) |

|---|---|---|---|---|---|

| 1 | LiAlH₄ (1) | Et₂O | -78 | 70 | 40:1:4 |

| 2 | LiAlH₄ (0.5), LiI (0.5) | PhMe/TBME (2:1) | -30 | 79 | 24:1:trace |

| 3 | LiAlH₄ (0.5), LiI (0.5), TBSOH (0.2-0.25) | PhMe/TBME (2:1) | -30 | 74 | 35:1:trace |

| 4 | Red-Al® (0.67), NaI (0.5) | PhMe/TBME (2:1) | -30 | 71 | 32:1:trace |

| 5 | Dibal-H (1) | PhMe | -40 | 72 | 9:1:0 |

| 6 | NaBH₄ (0.5), CeCl₃ (2) | MeOH | -20 | 93 | 8:1:0 |

The data indicates that while standard conditions using lithium aluminum hydride provide good selectivity, the addition of additives like lithium iodide and tert-butyldimethylsilanol (TBSOH) can significantly enhance the cis selectivity. The Luche reduction, using sodium borohydride in the presence of cerium(III) chloride, also offers good selectivity with a high yield and minimal conjugate reduction.

Oxidative Transformations

The primary oxidative transformations involving the this compound scaffold focus on the carbon-carbon double bond. Epoxidation of the α,β-unsaturated system introduces a new epoxide ring, a versatile functional group for further synthetic manipulations.

The enantioselective epoxidation of α,β-unsaturated ketones can be achieved using various catalytic systems. For instance, rare-earth metal amides in combination with chiral prolinols have been shown to catalyze the epoxidation of chalcones and other enones using tert-butyl hydroperoxide (TBHP) as the oxidant, yielding chiral epoxides in excellent yields and high enantiomeric excess. organic-chemistry.org While direct studies on this compound with these specific systems are not detailed, the general applicability of such methods suggests a viable pathway for its stereoselective oxidation.

Another relevant oxidative reaction is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols. orgsyn.org Following the stereoselective reduction of this compound to the corresponding cis-allylic alcohol, this powerful method could be employed to introduce an epoxide with high stereocontrol, guided by the existing hydroxyl group. The choice of the tartrate ligand (diethyl (2R,3R)-tartrate or diethyl (2S,3S)-tartrate) would determine the facial selectivity of the epoxidation. orgsyn.org

Strategic Utility of 4r + T Butyldimethylsiloxy 2 Cyclopenten 1 One in Complex Organic Synthesis

Total Synthesis of Prostaglandins (B1171923) and Analogs

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects. The core structure consists of a cyclopentane (B165970) ring with two side chains. The synthesis of these molecules in an enantiomerically pure form is a significant challenge in organic chemistry. (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one has emerged as a critical starting material for these syntheses, providing the chiral cyclopentane core upon which the side chains can be stereoselectively installed. orgsyn.org

The synthesis of Prostaglandin (B15479496) E1 (PGE1) and its derivatives exemplifies the utility of this chiral synthon. A prominent strategy involves a "three-component coupling" process where the α- and ω-side chains are introduced sequentially onto the cyclopentenone ring. ohira-sum.com A key step in this process is the conjugate addition of a Gilman-type cuprate (B13416276), which installs the ω-side chain at the C5 position of the enone. The stereochemistry at C4 of the starting material directs the incoming nucleophile to the opposite face of the ring, establishing the desired trans relationship between the two side chains.

Following the conjugate addition, the resulting enolate is trapped with an electrophile that serves as the precursor to the α-side chain. For instance, trapping the enolate with a nitro-olefin has been utilized in short syntheses of PGE1. jst.go.jp This approach efficiently constructs the complete carbon skeleton with the correct stereochemistry, which is then elaborated through functional group manipulations to yield the final prostaglandin target.

The versatility of (4R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone extends to the synthesis of prostaglandin analogs where a methylene (B1212753) group in the side chain is replaced by a sulfur atom, known as thiaprostaglandins. These analogs are of interest for their modified biological activity and metabolic stability.

A series of novel thiaprostaglandin E1 methyl esters, including 4-thia, 5-thia, 6-thia, and 7-thiaprostaglandin E1 methyl esters, have been synthesized using a three-component coupling process starting from the aforementioned chiral cyclopentenone. jst.go.jp The strategy remains similar to that for PGE1, involving the conjugate addition of a sulfur-containing ω-side chain followed by the introduction of the α-side chain. This demonstrates the robustness of the methodology and the tolerance of the key reactions to heteroatoms in the side chains. jst.go.jp

Table 1: Key Steps in Thiaprostaglandin E1 Synthesis

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Conjugate Addition | (4R)-4-t-butyldimethylsilyloxy-2-cyclopentenone | Thiol-containing organocuprate | Substituted cyclopentanone (B42830) intermediate |

| 2 | Enolate Trapping | Enolate from Step 1 | α-chain electrophile (e.g., iodo-ester) | Fully substituted cyclopentanone |

| 3 | Functional Group Manipulation | Product from Step 2 | Deprotection/oxidation reagents | Thiaprostaglandin E1 Methyl Ester |

The synthesis of the prostanoid skeleton from this compound is dominated by a few highly effective and convergent strategies. The most prevalent of these is the three-component coupling strategy . ohira-sum.comnih.gov This powerful method constructs the complex prostanoid skeleton by sequentially adding the two side chains to the chiral cyclopentenone core in a one-pot or sequential manner.

The key transformations in this strategy are:

1,4-Conjugate Addition: An organometallic reagent, typically a higher-order organocuprate derived from the desired ω-side chain, is added to the enone. The existing stereocenter at C4 directs the stereochemical outcome of this addition, ensuring the correct configuration at the newly formed stereocenter (C8 in prostaglandin numbering).

Enolate Trapping: The resulting lithium enolate is not quenched but is instead trapped in situ by a reactive electrophile corresponding to the α-side chain, such as an allylic iodide or an α,β-unsaturated ester. This step sets the stereochemistry at C12.

This convergent approach allows for the rapid assembly of the core structure and provides flexibility for creating a wide variety of analogs by simply changing the components of the ω-cuprate or the α-chain electrophile. jst.go.jpznaturforsch.com

Construction of Diverse Natural Products

While the application of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-one is most prominent in prostaglandin synthesis, its utility as a chiral building block extends to other complex natural products.

Brefeldin A is a macrolide antibiotic known for its ability to inhibit protein transport. Its structure features a substituted cyclopentane ring fused to a 13-membered lactone. A review of synthetic strategies indicates that conjugate addition to a cyclopentenone is a viable method for introducing one of the side chains. nih.gov In one such approach, a vinyl cuprate is added to a substituted cyclopentenone to build a key carbon-carbon bond of the Brefeldin A framework. nih.gov However, specific total syntheses that begin with this compound to construct the Brefeldin A core are not prominently featured in the scientific literature, with many successful syntheses opting to construct the chiral cyclopentane ring through other methods like aldol (B89426) reactions or cycloadditions. acs.orgnih.govnih.gov

Kalmanol is a structurally complex diterpene with a highly oxidized and unique tetracyclic skeleton. researchgate.net Recent total syntheses of Kalmanol have been achieved through sophisticated strategies, including Rh-catalyzed [5+2+1] cycloaddition reactions and convergent approaches involving ring-closing metathesis. researchgate.netnih.govnih.gov These routes build the intricate polycyclic system from different starting materials. A synthetic approach to Kalmanol originating from this compound is not a documented strategy in the primary synthetic literature concerning this molecule.

Trichodenone A and Related Metabolites

The total synthesis of Trichodenone A, a cytotoxic metabolite isolated from a marine-derived fungus, provides a clear example of the strategic deployment of this compound's precursor, (4R)-4-hydroxy-2-cyclopentenone. The synthesis of both enantiomers of Trichodenones A, B, and C was accomplished using the corresponding (R)- and (S)-4-hydroxy-2-cyclopentenones as the chiral starting materials, which allowed for the definitive assignment of their absolute stereostructures. thieme-connect.com

In the synthesis of Trichodenone A, the process commences with the Grignard reaction of (R)-4-t-butyldimethylsiloxy-2-cyclopenten-1-one with vinyl magnesium bromide. thieme-connect.com This reaction proceeds with high diastereoselectivity, affording an alcohol where the newly introduced hydroxyl group is cis to the existing silyl (B83357) ether. This stereochemical outcome is crucial for establishing the correct relative stereochemistry of the final natural product. Subsequent deprotection of the silyl ether followed by oxidation of the resulting diol furnishes Trichodenone A. thieme-connect.com The spectral data of the synthetic material matched that of the natural product, confirming the success of the synthesis. thieme-connect.com

Key Synthetic Steps for Trichodenone A

| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |

| 1 | This compound | Vinyl magnesium bromide | cis-alkyated alcohol | 1,2-addition to the carbonyl group |

| 2 | cis-alkyated alcohol | Deprotecting agent (e.g., TBAF) | Diol intermediate | Removal of the silyl protecting group |

| 3 | Diol intermediate | Oxidizing agent (e.g., DMP) | Trichodenone A | Oxidation of the secondary alcohol |

Antibiotic EA-2801 Synthesis

Spirotetronic Acid Structure Synthesis (e.g., Chlorothricolide)

The spirotetronic acid moiety is a key structural feature of several complex polyketide antibiotics, including the potent antibiotic Chlorothricolide. The synthesis of this intricate spirocyclic system often relies on the strategic use of chiral building blocks to control the stereochemistry of the final molecule. While a direct application of this compound was not explicitly found in the synthesis of Chlorothricolide itself, analogous chiral cyclopentenone derivatives have been instrumental as precursors for key fragments.

The synthesis of the aglycone of Chlorothricolide, chlorothricolide, has been the subject of numerous synthetic efforts. acs.orgacs.org These approaches often involve the construction of the "top-half" spirotetronate unit and the "bottom-half" decalin portion, which are later coupled. The stereochemistry of the spirotetronate is critical for biological activity. Synthetic strategies have utilized intramolecular Diels-Alder reactions to construct the core of the molecule, with the chirality of the starting materials directing the stereochemical outcome of the cyclization. acs.org Although the specific silyloxy-cyclopentenone was not named as the starting material in the available literature for Chlorothricolide's synthesis, the general strategy of using chiral five-membered ring precursors is a common theme in the synthesis of such spirotetronic acids.

Carbocyclic Nucleosides and Azasugar Analogs

This compound and its derivatives are valuable precursors for the synthesis of carbocyclic nucleosides and azasugar analogs, which are classes of compounds with significant antiviral and therapeutic potential. scilit.comwgtn.ac.nz In carbocyclic nucleosides, the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring, a modification that can impart greater metabolic stability. scilit.com

The synthesis of these analogs often involves the stereoselective functionalization of the cyclopentene ring. The hydroxyl group at the C4 position of the cyclopentenone, after deprotection of the silyl ether, serves as a handle for introducing the nucleobase moiety, often through a Mitsunobu reaction or other coupling strategies. The enone functionality allows for further modifications, such as conjugate additions to introduce substituents at the C3 position or reduction to create additional stereocenters. Convergent synthetic strategies are frequently employed, where the chiral cyclopentene core is synthesized separately and then coupled with a pre-formed nucleobase. thieme-connect.comtandfonline.com

Azasugars, where the ring oxygen is replaced by a nitrogen atom, are another important class of therapeutic agents. While direct synthesis from this specific cyclopentenone is less common, the underlying chiral cyclopentene framework can be elaborated through a series of transformations, including ring-opening and subsequent recyclization with an amine, to form the desired piperidine (B6355638) or pyrrolidine (B122466) core of azasugars. wgtn.ac.nz

Enabling Chiral Building Blocks for Polyketides and Other Bioactive Molecules

The utility of this compound extends broadly to the synthesis of polyketides and other bioactive natural products. Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their synthesis often requires the assembly of multiple chiral centers. This cyclopentenone derivative serves as a versatile chiral building block, providing a pre-defined stereocenter that can be elaborated into more complex structures.

The enone functionality of the molecule is particularly useful, allowing for a variety of stereocontrolled transformations. These include:

Conjugate additions: The addition of organocuprates or other nucleophiles to the double bond occurs anti to the bulky silyloxy group, allowing for the stereoselective introduction of a substituent at the C3 position.

1,2-additions: As seen in the Trichodenone A synthesis, addition to the carbonyl group can also be highly stereoselective.

Epoxidations and dihydroxylations: The double bond can be functionalized to introduce additional stereocenters on the cyclopentane ring.

These transformations, often proceeding with high levels of stereocontrol, make this building block a valuable starting point for the synthesis of complex fragments that can be incorporated into larger polyketide chains.

Convergent Synthesis Strategies Utilizing the Cyclopentenone Unit

Convergent synthesis is a powerful strategy in organic synthesis where complex molecules are assembled from smaller, independently synthesized fragments. This approach is often more efficient and allows for greater flexibility than a linear synthesis. (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-one is an ideal starting material for the preparation of key fragments in convergent synthetic plans. thieme-connect.comtandfonline.com

Its compact and highly functionalized nature allows for the rapid and stereocontrolled construction of a cyclopentane core bearing multiple functional groups and stereocenters. This chiral fragment can then be coupled with other complex fragments to assemble the final target molecule. For instance, in the synthesis of prostaglandins and their analogs, a three-component coupling strategy is often employed where the cyclopentenone core is sequentially reacted with two different side-chain fragments.

The stability of the t-butyldimethylsilyl protecting group allows it to be carried through multiple synthetic steps, and its selective removal under mild conditions provides a free hydroxyl group for further functionalization at a later stage in the synthesis. This orthogonality makes it compatible with a wide range of reaction conditions, further enhancing its utility in convergent synthetic strategies.

Mechanistic Investigations and Computational Studies on 4r + T Butyldimethylsiloxy 2 Cyclopenten 1 One

Elucidation of Reaction Pathways and Transition States

The reaction pathways of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one are diverse, with cycloadditions and conjugate additions being prominent examples. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate details of these transformations, including the structures and energies of transition states.

A notable example is the formal [4+1] cycloaddition of photogenerated siloxycarbenes to dicyano-2-methylenebut-3-enoates, which leads to functionalized cyclopentenes. acs.org Although not directly involving this compound as a starting material, the study provides valuable insights into the behavior of related siloxy-substituted five-membered rings. Computational analysis of this reaction has identified key transition states and intermediates. For instance, the rearrangement of a transient donor-acceptor cyclopropane (B1198618) to the final cyclopentene (B43876) product was shown to proceed through distinct transition states depending on the stereochemistry of the cyclopropane. acs.org The transition state for the ring enlargement of the trans-cyclopropane was calculated to be 14.4 kcal/mol less stable than its precursor, with incipient C-C bonds of 2.38–3.06 Å. acs.org

In the context of conjugate additions, a cornerstone reaction for this class of compounds, the stereochemical outcome is highly dependent on the nature of the nucleophile and the reaction conditions. While not a computational study, the stereoselective conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones highlights the directing effect of the hydroxyl group, which can be extrapolated to the bulky t-butyldimethylsiloxy group. arkat-usa.org The formation of a magnesium alkoxide in situ directs the incoming nucleophile, favoring conjugate addition over direct carbonyl addition and controlling the cis-stereochemistry of the resulting product. arkat-usa.org This suggests that the t-butyldimethylsiloxy group in this compound would similarly influence the trajectory of incoming nucleophiles.

Theoretical Analysis of Stereoselectivity in Transformations

The stereoselectivity observed in reactions involving this compound is a direct consequence of the chiral center at the C4 position, which is amplified by the sterically demanding t-butyldimethylsiloxy group. Theoretical analyses, often integrated with experimental findings, help to rationalize and predict the stereochemical outcomes of various transformations.

The conjugate addition of organocuprates to 4-silyloxy-2-cyclopentenones typically proceeds in an anti-fashion with respect to the bulky silyloxy group. arkat-usa.org This can be rationalized by considering a transition state model where the nucleophile approaches the enone system from the less sterically hindered face, opposite to the t-butyldimethylsiloxy substituent. This substrate-controlled diastereoselectivity is a key feature in the synthesis of prostaglandins (B1171923) and their analogues. acs.org

Computational studies on related systems, such as the cycloaddition between cyclopentadiene (B3395910) and tropone (B1200060) derivatives, have demonstrated the power of DFT in predicting product ratios and understanding the origins of stereoselectivity. rsc.org The calculations can identify the lowest energy transition states leading to different stereoisomers, and the energy differences between these transition states correlate with the observed product distribution. rsc.org For this compound, similar computational approaches can be employed to model the transition states for various reactions and predict the favored stereochemical pathway.

The table below summarizes the stereochemical outcomes of selected reactions involving 4-substituted cyclopentenones, which provides a basis for understanding the stereoselectivity in transformations of this compound.

| Reaction Type | Nucleophile/Reagent | Predominant Stereochemistry | Reference |

| Conjugate Addition | Dialkylcuprates | anti to the silyloxy group | arkat-usa.org |

| Conjugate Addition | Grignard Reagents (on unprotected hydroxyl) | cis to the hydroxyl group | arkat-usa.org |

Spectroscopic Analysis of Stereochemical Purity (Excluding basic identification data)

The determination of the stereochemical purity, specifically the enantiomeric excess (ee), of this compound and its derivatives is crucial for their application in asymmetric synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Chiral HPLC is a powerful method for separating enantiomers, allowing for the accurate determination of their ratio. nih.gov For cyclopentenone derivatives, CSPs based on cellulose (B213188) or amylose (B160209) derivatives are often effective. acs.orgnih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. The enantiomeric excess can be calculated from the relative peak areas in the chromatogram.

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is another widely used technique for determining enantiomeric excess. nih.gov In the presence of a CSA, the enantiomers form diastereomeric complexes that exhibit distinct NMR signals. The difference in the chemical shifts (Δδ) of corresponding protons or carbons in the two diastereomers allows for their integration and the subsequent calculation of the enantiomeric excess. scispace.com For this compound, the protons adjacent to the chiral center or the olefinic protons are often sensitive probes for this analysis. While the standard ¹H and ¹³C NMR spectra are used for structural confirmation, these specialized NMR techniques are essential for assessing stereochemical integrity. orgsyn.org

Conformational Analysis and its Impact on Reactivity

The reactivity and stereoselectivity of this compound are intrinsically linked to the conformation of the five-membered ring. Cyclopentane (B165970) and its derivatives are not planar and exist in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms. researchgate.net

For a cyclopentenone ring, the presence of the sp²-hybridized carbon of the double bond and the carbonyl group introduces some degree of planarity, but the ring still adopts non-planar conformations to relieve steric strain. The bulky t-butyldimethylsiloxy group at the C4 position is expected to have a significant influence on the conformational preference of the ring. It will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent protons. This conformational bias, in turn, dictates the accessibility of the two faces of the double bond to incoming reagents.

Computational studies on substituted cyclopentanes have shown that both envelope and twist forms can be energy minima, and the energy difference between them is often small. researchgate.net For this compound, the most stable conformation would likely place the bulky substituent in a position that minimizes steric clash, thereby exposing one face of the molecule for preferential attack. This conformational preference is a key factor in explaining the high diastereoselectivity observed in many of its reactions, such as the anti-conjugate addition of organocuprates. The silyloxy group effectively shields one face of the molecule, directing the nucleophile to the opposite face.

Future Perspectives and Emerging Research Directions

Development of Novel Enantioselective Synthetic Routes

The efficient and stereocontrolled synthesis of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one is crucial for its widespread use. While enzymatic kinetic resolution of the corresponding racemic 4-hydroxycyclopentenone is a well-established and effective method, research is actively pursuing alternative and potentially more efficient enantioselective routes. acs.orgorgsyn.org

Future developments are likely to focus on catalytic asymmetric methods that avoid the need for resolving racemic mixtures, thereby improving atom economy. Key areas of exploration include:

Asymmetric Pauson-Khand Reaction: This powerful cyclization reaction for forming cyclopentenones could be rendered more enantioselective for substrates leading to the target molecule through the development of novel chiral ligands and catalysts. nih.govorganic-chemistry.org

Enantioselective Nazarov Cyclization: Advances in chiral Brønsted acid and Lewis acid catalysis are enabling highly enantioselective Nazarov cyclizations of divinyl ketones, offering a direct route to chiral cyclopentenones. organic-chemistry.orgwikipedia.org Tailoring these catalysts for substrates that would yield the 4-hydroxy precursor is a promising avenue.

Palladium-Catalyzed Asymmetric Allylic Alkylation: Kinetic resolution of racemic 4-acyloxy- or 4-aryloxy-substituted cyclopentenones via palladium-catalyzed nucleophilic allylic substitution has shown high enantioselectivity and could be further optimized. figshare.com

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations is a rapidly growing field. The development of organocatalysts for the enantioselective synthesis of 4-hydroxycyclopentenone derivatives from achiral starting materials is an attractive goal.

These emerging strategies aim to provide more direct, efficient, and versatile access to this compound, potentially surpassing the limitations of current methodologies.

Exploration of New Reactivity Modes and Transformations

The synthetic utility of this compound is largely attributed to the diverse reactivity of its enone functionality. As an α,β-unsaturated ketone, it readily undergoes nucleophilic conjugate addition (Michael reaction), Diels-Alder reactions, and Baylis-Hillman reactions. wikipedia.org Future research will likely focus on uncovering and exploiting more nuanced and novel reactivity modes.

One area of interest is the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes. This process, which proceeds through a transient donor-acceptor cyclopropane (B1198618) that rearranges to a functionalized cyclopentene (B43876), offers a new disconnection approach for the synthesis of complex cyclopentane-containing molecules. nih.govacs.orgacs.org The application of this methodology to silyloxy cyclopentenones could lead to the rapid construction of intricate molecular architectures.

Furthermore, the interplay between the silyloxy group and the enone system could be further exploited. For instance, the silyloxy group can direct the stereochemical outcome of reactions at other positions on the ring and can be used as a handle for further functionalization after its removal. The development of new reactions that are specifically enabled or enhanced by the presence of the t-butyldimethylsilyloxy group is an active area of investigation.

Applications in the Synthesis of Novel Pharmaceutical Intermediates and Agrochemicals

This compound is a well-established and critical intermediate in the synthesis of prostaglandins (B1171923), a class of biologically active lipids with diverse physiological effects. wikipedia.orgresearchgate.net Its chiral nature allows for the stereocontrolled introduction of key functionalities in the prostaglandin (B15479496) core structure. Future applications in medicinal chemistry will likely involve its use in the synthesis of novel prostaglandin analogs with improved therapeutic profiles, as well as other complex natural products and pharmaceutical agents where a chiral cyclopentane (B165970) unit is required.

While its role in pharmaceuticals is prominent, the application of this specific building block in the agrochemical sector is an emerging area of interest. The cyclopentenone core is present in a number of natural products with pesticidal or herbicidal properties. The increasing demand for effective and environmentally benign agrochemicals is driving research into new molecular scaffolds. The cyclopentanone (B42830) and cyclopentenone motifs are being explored as intermediates in the synthesis of pesticides and herbicides. marketreportanalytics.com The chirality of this compound could be leveraged to develop stereospecific agrochemicals, potentially leading to increased efficacy and reduced off-target effects.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to developing more environmentally friendly and sustainable manufacturing processes. A key focus is the use of renewable starting materials. Furfuryl alcohol, which can be derived from biomass, can be converted to 4-hydroxy-2-cyclopentenone, the precursor to the target molecule. acs.org

Future research will likely concentrate on optimizing this conversion using greener reaction conditions, such as the use of water as a solvent and minimizing the formation of polymeric byproducts. acs.org The development of a sustainable flow synthesis of functionalized cyclopentenones from renewable resources is a significant goal. researchgate.netamanote.com This approach, coupled with the use of solid-supported catalysts and in-line purification techniques, can lead to a more automated and environmentally benign production process.

Integration into Automated and High-Throughput Synthesis Platforms